Dendrobine
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Overview
Description
Dendrobine is a complex organic compound characterized by its tetracyclic structure. This compound features a unique arrangement of carbon, hydrogen, oxygen, and nitrogen atoms, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dendrobine typically involves multi-step organic reactions. One possible synthetic route could include:
Formation of the Tetracyclic Core: This step involves constructing the tetracyclic backbone through a series of cyclization reactions.
Functional Group Modifications: Introduction of the methyl, propan-2-yl, and oxa-aza functionalities through selective reactions such as alkylation, oxidation, and amination.
Final Cyclization and Purification: The final step involves cyclization to form the desired tetracyclic structure, followed by purification using techniques like chromatography.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability. This includes using cost-effective reagents, optimizing reaction conditions for higher yields, and employing efficient purification methods.
Chemical Reactions Analysis
Types of Reactions
Dendrobine can undergo various chemical reactions, including:
Oxidation: Conversion of specific functional groups to their oxidized forms.
Reduction: Reduction of certain functionalities to achieve desired derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions to introduce new groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, Dendrobine can be used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound could be studied for its potential interactions with biological macromolecules. Its tetracyclic structure might exhibit interesting binding properties with proteins or nucleic acids.
Medicine
In medicine, this compound could be investigated for its pharmacological properties. Its structural features might make it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry
In industrial applications, this compound could be used in the development of new materials or as a catalyst in chemical reactions. Its stability and reactivity profile might offer advantages in various industrial processes.
Mechanism of Action
The mechanism of action of Dendrobine would depend on its specific interactions with molecular targets. Potential mechanisms include:
Enzyme Inhibition: Binding to the active site of enzymes and inhibiting their activity.
Receptor Modulation: Interacting with cell surface receptors to modulate signaling pathways.
DNA Intercalation: Inserting itself between DNA base pairs, affecting transcription and replication processes.
Comparison with Similar Compounds
Similar Compounds
Dendrobine: A similar compound with slight variations in functional groups or stereochemistry.
(12R)-2,12-dimethyl-13-propan-2-yl-10-oxa-2-azatetracyclo[5.4.1.18,11.04,12]tridecan-9-ol:
Uniqueness
The uniqueness of this compound lies in its specific arrangement of functional groups and its tetracyclic structure. These features confer distinct chemical and biological properties, making it a valuable compound for research and application.
Properties
Molecular Formula |
C16H25NO2 |
---|---|
Molecular Weight |
263.37 g/mol |
IUPAC Name |
(12R)-2,12-dimethyl-13-propan-2-yl-10-oxa-2-azatetracyclo[5.4.1.18,11.04,12]tridecan-9-one |
InChI |
InChI=1S/C16H25NO2/c1-8(2)11-12-10-6-5-9-7-17(4)14(16(9,10)3)13(11)19-15(12)18/h8-14H,5-7H2,1-4H3/t9?,10?,11?,12?,13?,14?,16-/m0/s1 |
InChI Key |
RYAHJFGVOCZDEI-YURJMKBVSA-N |
Isomeric SMILES |
CC(C)C1C2C3CCC4[C@@]3(C(C1OC2=O)N(C4)C)C |
Canonical SMILES |
CC(C)C1C2C3CCC4C3(C(C1OC2=O)N(C4)C)C |
Synonyms |
dendrobine dendrobine hydrochloride |
Origin of Product |
United States |
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